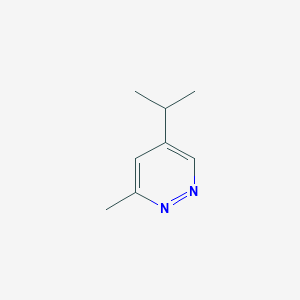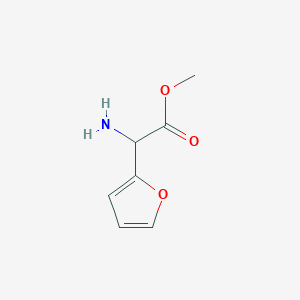![molecular formula C11H13NO3 B163764 1-ethoxy-4-[(E)-2-nitroprop-1-enyl]benzene CAS No. 134040-23-6](/img/structure/B163764.png)
1-ethoxy-4-[(E)-2-nitroprop-1-enyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethoxy-4-[(E)-2-nitroprop-1-enyl]benzene is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as ENB, and it has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
ENB has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to act as a selective inhibitor of dopamine β-hydroxylase, which is an enzyme that converts dopamine to norepinephrine. By inhibiting this enzyme, ENB can increase the levels of dopamine in the brain, which has been shown to have a variety of effects on behavior and cognition. ENB has also been studied for its potential applications in the treatment of addiction and depression.
Wirkmechanismus
The mechanism of action of ENB involves its inhibition of dopamine β-hydroxylase. This enzyme is responsible for converting dopamine to norepinephrine, which is a neurotransmitter that is involved in the regulation of mood and behavior. By inhibiting this enzyme, ENB can increase the levels of dopamine in the brain, which can have a variety of effects on behavior and cognition. ENB has also been found to have some affinity for the dopamine transporter, which is a protein that is involved in the reuptake of dopamine from the synapse.
Biochemische Und Physiologische Effekte
ENB has been found to have a variety of biochemical and physiological effects. In addition to its inhibition of dopamine β-hydroxylase, ENB has been shown to increase the levels of dopamine in the brain, which can have effects on behavior and cognition. This compound has also been found to have some affinity for the dopamine transporter, which can affect the reuptake of dopamine from the synapse. ENB has been studied for its potential applications in the treatment of addiction and depression, and it has been found to have some efficacy in animal models of these disorders.
Vorteile Und Einschränkungen Für Laborexperimente
ENB has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and it has been well-characterized in the literature. ENB has also been found to have some efficacy in animal models of addiction and depression, which makes it a promising candidate for further research. However, there are also some limitations to the use of ENB in lab experiments. This compound has not been extensively studied in humans, and its safety profile is not well-established. Additionally, ENB has some affinity for the dopamine transporter, which can affect the reuptake of dopamine from the synapse. This can make it difficult to interpret the results of experiments that involve the use of ENB.
Zukünftige Richtungen
There are several future directions for research on ENB. One area of research is the development of new synthesis methods for this compound, which could improve its yield and purity. Another area of research is the characterization of the safety profile of ENB, which could enable its use in clinical trials. Additionally, further research is needed to understand the mechanism of action of ENB, particularly with regard to its effects on the dopamine transporter. Finally, ENB could be studied for its potential applications in other areas of neuroscience, such as the treatment of other psychiatric disorders or the modulation of other neurotransmitter systems.
Synthesemethoden
The synthesis of 1-ethoxy-4-[(E)-2-nitroprop-1-enyl]benzene involves the reaction of 4-bromo-1-ethoxybenzene with 2-nitropropene in the presence of a palladium catalyst. This reaction results in the formation of ENB, which can be purified using column chromatography. The synthesis of ENB has been reported in several research articles, and the yield and purity of the compound can be optimized by adjusting the reaction conditions.
Eigenschaften
CAS-Nummer |
134040-23-6 |
|---|---|
Produktname |
1-ethoxy-4-[(E)-2-nitroprop-1-enyl]benzene |
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
1-ethoxy-4-[(E)-2-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11-6-4-10(5-7-11)8-9(2)12(13)14/h4-8H,3H2,1-2H3/b9-8+ |
InChI-Schlüssel |
JGHOWMIWYVZNON-CMDGGOBGSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)/C=C(\C)/[N+](=O)[O-] |
SMILES |
CCOC1=CC=C(C=C1)C=C(C)[N+](=O)[O-] |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C=C(C)[N+](=O)[O-] |
Synonyme |
Benzene, 1-ethoxy-4-(2-nitro-1-propenyl)-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



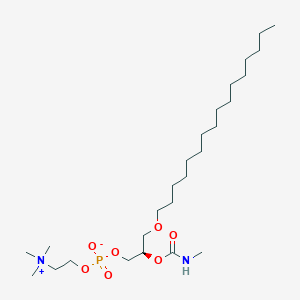


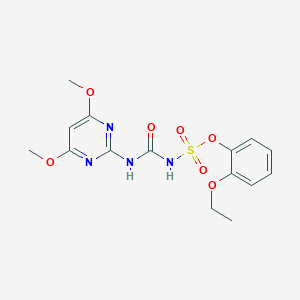
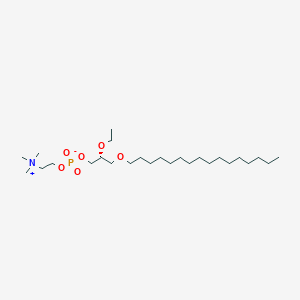

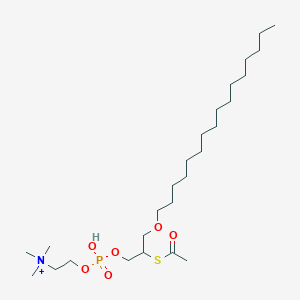
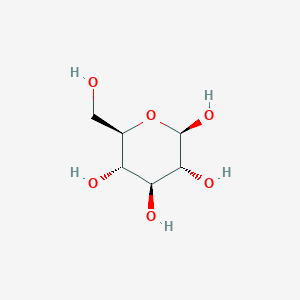
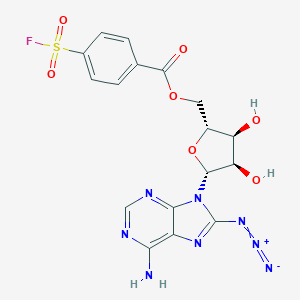

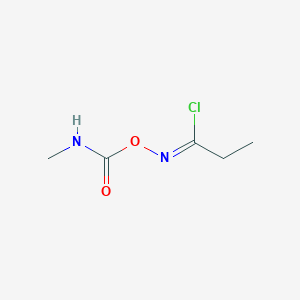
![2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B163714.png)
